molecular formula C23H15F2N3O B2529405 1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932540-70-0

1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2529405
CAS RN: 932540-70-0
M. Wt: 387.39
InChI Key: OEOOOTYOFJKUGA-UHFFFAOYSA-N
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Description

The compound "1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its interesting photophysical properties. The pyrazoloquinoline core is a fused heterocyclic structure that has been extensively studied due to its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as molecular sensors due to its fluorescent properties .

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives typically involves the formation of the pyrazole ring fused to the quinoline moiety. While the provided data does not include the specific synthesis of "1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline," similar compounds have been synthesized through various methods, including catalytic reduction and cyclocondensation reactions . These methods often yield a range of substituted derivatives, which can be further modified to introduce different functional groups, such as methoxy or trifluoromethyl groups, to alter the compound's physical and chemical properties .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the planarity of the pyrazoloquinoline core and the degree of twist of the substituents attached to this core. For instance, in a structurally related molecule, "1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline," the core is nearly planar, and the phenyl substituents are twisted at specific angles, which can influence the molecule's stacking behavior in the solid state and its photophysical properties .

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can participate in various chemical reactions, including electrophilic substitutions and cycloadditions, due to the reactive sites on the heterocyclic rings. These reactions can be utilized to introduce or modify substituents, thereby tuning the electronic properties of the molecules for specific applications . The presence of functional groups such as methoxy or carboethoxy can also influence the solvatochromic behavior of these compounds, which is essential for their use in sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure and the nature of their substituents. These compounds exhibit solvatochromism, which is the change in color with the polarity of the solvent, indicating strong electron transfer effects within the molecule . The photoluminescent and electroluminescent properties of these derivatives make them suitable for use in OLEDs, where they can emit light in various spectral regions, from blue to green, depending on the substituents and the matrix in which they are doped . Additionally, the introduction of substituents like trifluoromethyl groups can impact the cytotoxicity of these compounds, which is an important consideration for their potential biomedical applications .

Scientific Research Applications

Synthesis and Chemical Properties

Condensed Heterotricycles Synthesis : This compound is part of a broader category of pyrazoloquinoline derivatives that have been synthesized through various chemical processes, including reduction, thermal cyclization, and aminoalkylation, to explore their chemical properties and potential applications in material science and organic synthesis (Nagarajan & Shah, 1992).

Supramolecular Aggregation : Research on dihydrobenzopyrazoloquinolines, which are structurally related to the target compound, has shown the effect of substitution on the dimensionality of supramolecular aggregation. These studies are crucial for understanding the molecular interactions and designing new materials with desired properties (Portilla et al., 2005).

Optical and Electronic Properties

Optical Absorption Measurements : The optical properties of pyrazoloquinoline derivatives have been studied extensively, revealing that substitutions on the molecule can significantly affect its absorption spectra. This research contributes to the development of organic fluorescent materials for potential applications in light-emitting devices (Kościen et al., 2003).

Material Science Applications

Corrosion Inhibition : Quinoxaline derivatives, including those structurally related to the target compound, have demonstrated potential as corrosion inhibitors for mild steel in acidic medium. These findings highlight the compound's relevance in protecting materials against corrosion, which is vital for industrial applications (Saraswat & Yadav, 2020).

Future Directions

The future directions for this compound would likely involve further studies to determine its potential uses, particularly in medicinal chemistry. Quinoline derivatives have been extensively studied for their pharmacological activities, and this compound could potentially be a candidate for future drug development .

properties

IUPAC Name

1-(2,4-difluorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3O/c1-29-16-8-9-20-17(12-16)23-18(13-26-20)22(14-5-3-2-4-6-14)27-28(23)21-10-7-15(24)11-19(21)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOOOTYOFJKUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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